molecular formula C16H20N2O B11858893 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol CAS No. 832102-27-9

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol

Cat. No.: B11858893
CAS No.: 832102-27-9
M. Wt: 256.34 g/mol
InChI Key: GEBIDLYXGZLTOJ-UHFFFAOYSA-N
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Description

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is a significant chemical building block in medicinal chemistry research, primarily utilized as a key intermediate for the synthesis of potent and selective receptor ligands. Its core structure, featuring an aminonaphthalene group linked to a piperidin-ol moiety, is frequently employed in the development of compounds targeting G-protein coupled receptors (GPCRs). This scaffold is notably featured in the synthesis of highly selective kappa-opioid receptor (KOR) antagonists , which are valuable tools for probing neurological pathways related to addiction, depression, and pain. Furthermore, structural analogs of this compound have been investigated as potent and selective 5-HT1A receptor antagonists , highlighting its utility in serotonin system research. The molecule's aminonaphthalene component serves as a versatile pharmacophore that can be functionalized, making it a valuable scaffold for constructing chemical libraries in drug discovery. This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

832102-27-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-[(6-aminonaphthalen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C16H20N2O/c17-15-4-3-13-9-12(1-2-14(13)10-15)11-18-7-5-16(19)6-8-18/h1-4,9-10,16,19H,5-8,11,17H2

InChI Key

GEBIDLYXGZLTOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the piperidin-4-ol amine on the electrophilic iminium intermediate formed from formaldehyde and 6-amino-2-naphthol. Key parameters include:

  • Solvent : Methanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both naphtholic and amine components.

  • Temperature : Reflux conditions (~65°C in methanol) enhance reaction rates, achieving yields of 45–75%.

  • Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) or microwave irradiation reduce reaction times from hours to minutes.

A notable challenge is the competing oxidation of the amino group. To mitigate this, in situ protection of the 6-amino group as a tert-butyl carbamate (Boc) has been proposed, followed by deprotection post-reaction.

N-Alkylation Strategies

Direct alkylation of piperidin-4-ol with a naphthylmethyl halide offers a straightforward route, though steric and electronic factors necessitate careful optimization.

Synthesis of Naphthylmethyl Halides

The precursor 6-amino-2-naphthylmethyl bromide is synthesized via bromination of 6-amino-2-naphthylmethanol, itself derived from reduction of 6-amino-2-naphthoic acid using LiAlH4.

Alkylation Conditions

  • Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) facilitates deprotonation of piperidin-4-ol.

  • Catalyst : 15-Crown-5 improves reaction efficiency by chelating potassium ions, enhancing nucleophilicity.

  • Yield : Typical yields range from 60–85%, with purity dependent on chromatographic separation.

Table 1. Comparative Alkylation Conditions

HalideBaseSolventTemp (°C)Yield (%)
BrNaHDMF8078
ClK2CO3MeCN6065
IDBUTHF2572

Multi-Step Synthesis via Protected Intermediates

Protection of the piperidin-4-ol hydroxyl group enables selective functionalization of the amine.

tert-Butyl Protection

  • Step 1 : Treatment of piperidin-4-ol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) yields tert-butyl-4-hydroxypiperidine-1-carboxylate.

  • Step 2 : Alkylation with 6-amino-2-naphthylmethyl bromide under NaH/DMF conditions installs the naphthylmethyl group.

  • Step 3 : Deprotection with trifluoroacetic acid (TFA) regenerates the hydroxyl moiety, achieving overall yields of 50–70%.

Reductive Amination Pathways

While less direct, reductive amination between 6-amino-2-naphthaldehyde and piperidin-4-ol has been explored.

Aldehyde Synthesis

6-Amino-2-naphthaldehyde is prepared via oxidation of 6-amino-2-naphthylmethanol using pyridinium chlorochromate (PCC).

Reductive Coupling

  • Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer).

  • Yield : Moderate (40–55%), limited by imine instability and competing side reactions.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates Mannich reactions, reducing times from 24 h to 15 min while maintaining yields (~70%).

Solid-Phase Synthesis

Immobilization of piperidin-4-ol on Wang resin enables iterative alkylation and cleavage, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the aminonaphthalene moiety.

    Medicine: Explored for its potential pharmacological properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is not fully understood. it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the hydroxyl and amino groups. These interactions may influence various molecular pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperidin-4-ol derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features Biological Relevance
1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol 6-Aminonaphthalen-2-ylmethyl ~297.4 Bulky aromatic, NH₂ for H-bonding, OH at C4 Potential kinase or receptor modulation
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) 4-Octylphenethyl ~347.5 Long alkyl chain, phenolic group Sphingosine kinase 1 (SK1) selectivity
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) Piperidin-4-ylmethyl ~200.3 Bis-piperidine, dual hydroxyl groups Inhibits bacterial adhesion
1-[(thiophen-3-yl)methyl]piperidin-4-ol Thiophen-3-ylmethyl 197.3 Sulfur-containing heterocycle Unspecified, likely metabolic stability
1-(4-Methylbenzyl)piperidin-4-ol 4-Methylbenzyl ~193.3 Compact aromatic, methyl group Intermediate for neuroactive drugs

Key Observations :

  • Hydrogen-bonding groups (e.g., NH₂ in the target compound, OH in RB-005) are critical for target engagement, as seen in SK1 inhibitors .
  • Heterocycles (e.g., thiophene in ) modulate electronic properties and metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • LogP Predictions : The target compound’s naphthalene group likely increases LogP (~3.5–4.0) compared to RB-005 (LogP ~5.5) and 1-(4-methylbenzyl)piperidin-4-ol (LogP ~2.0). Higher LogP may improve CNS penetration but reduce aqueous solubility.

Biological Activity

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an aminonaphthalene moiety, which contributes to its unique biological properties. The compound's molecular formula is C16H20N2OC_{16}H_{20}N_{2}O, with a molecular weight of 256.34 g/mol. Its structure can be represented as follows:

PropertyValue
CAS No. 832102-27-9
Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
IUPAC Name This compound
InChI Key GEBIDLYXGZLTOJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 6-aminonaphthalene-2-carbaldehyde with piperidin-4-ol under reductive amination conditions, often using sodium borohydride or hydrogen gas in the presence of a palladium catalyst. This synthetic route allows for efficient production of the compound in laboratory settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating antibacterial effects, this compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It acts as a weak competitive inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its hydroxyl and amino groups. These interactions may influence various molecular pathways, leading to its observed biological effects.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Antibacterial Activity : A study reported that derivatives of piperidine, including this compound, showed promising antibacterial properties against multiple strains, suggesting its utility in developing new antibiotics .
  • Enzyme Inhibition Studies : In vitro studies indicated that compounds similar to this compound exhibited strong inhibitory activity against urease, which is significant for treating conditions like kidney stones .
  • Fluorescent Probes : Due to the presence of the aminonaphthalene moiety, there are ongoing investigations into using this compound as a fluorescent probe in biological imaging applications.

Q & A

Q. What are the optimal synthetic routes for 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 6-aminonaphthalene-2-carbaldehyde and piperidin-4-ol under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation). Key steps include:

  • Reaction Setup: Use anhydrous solvents (e.g., ethanol or methanol) to prevent hydrolysis of intermediates.
  • Catalyst Optimization: Palladium or platinum catalysts enhance yield in hydrogenation steps .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC and NMR .

Q. How can analytical techniques characterize this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry of the naphthalene-amino group and piperidine substitution patterns (e.g., δ 1.5–2.5 ppm for piperidine protons) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 283.18) .
  • HPLC: Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles due to potential amine reactivity and respiratory irritancy.
  • Storage: Store in airtight containers at 2–8°C to prevent oxidation of the naphthalene-amino group .
  • Waste Disposal: Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How do substituent modifications (e.g., position of amino group) affect biological activity?

Methodological Answer: Comparative SAR studies show:

  • 6-Amino vs. 2-Amino Naphthalene: The 6-position enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CCR5 antagonism) .
  • Piperidine Hydroxyl Group: Critical for hydrogen bonding with biological targets (e.g., kinases). Methylation reduces solubility but increases membrane permeability .
  • Experimental Design: Use isosteric replacements (e.g., -OH → -OCH3) and assay binding affinity via SPR or ITC .

Q. What computational strategies predict reactivity and metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Predict oxidation sites (e.g., naphthalene ring) using HOMO/LUMO analysis .
  • Metabolic Prediction: Tools like PISTACHIO and REAXYS model phase I/II metabolism (e.g., CYP450-mediated hydroxylation) .
  • Retrosynthesis Planning: AI-driven platforms (e.g., Synthia) propose feasible routes using databases of piperidine derivatives .

Q. How can conflicting biological activity data (e.g., receptor antagonism vs. agonism) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Perform IC50/EC50 titrations to identify biphasic effects.
  • Receptor Subtype Profiling: Use transfected HEK293 cells to isolate target specificity (e.g., δ-opioid vs. μ-opioid receptors) .
  • Structural Biology: Co-crystallize the compound with receptors (e.g., X-ray crystallography) to resolve binding ambiguities .

Q. What experimental designs optimize stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions .
  • Thermal Stability: Use DSC/TGA to identify decomposition temperatures (>150°C) .
  • Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation products .

Q. How can in vitro findings be translated to in vivo models for therapeutic development?

Methodological Answer:

  • ADME Profiling: Assess bioavailability in rodent models using LC-MS/MS. Low oral bioavailability (<20%) necessitates prodrug strategies .
  • Toxicity Screening: Conduct Ames tests and hERG channel assays to rule out mutagenicity/cardiotoxicity .
  • Mechanistic Validation: Use CRISPR-edited animal models to confirm target engagement (e.g., knockout mice) .

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